![molecular formula C12H8BrN3 B1265848 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 75007-86-2](/img/structure/B1265848.png)
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Overview
Description
“2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine” is a type of imidazopyridine , which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes, is a common method for the construction of imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Medicinal Chemistry: Drug Prejudice Scaffold
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine: is recognized as a “drug prejudice” scaffold in medicinal chemistry due to its structural characteristics that are conducive to drug development . Its fused bicyclic heterocycle is a common feature in compounds with a broad spectrum of biological activities, making it a valuable target for the synthesis of new pharmaceuticals.
Material Science: Structural Character
The compound’s structural character also makes it useful in material science. The imidazo[4,5-b]pyridine moiety can contribute to the development of new materials with specific electronic or photonic properties .
Synthesis Strategies: Metal-Free Protocols
Recent advancements in the metal-free synthesis of imidazo[1,2-a]pyridines highlight the ecological impact of these methods. The compound serves as a key intermediate in such protocols, which are crucial for developing environmentally friendly synthetic strategies .
Biological Activity: Broad Spectrum
The broad spectrum of biological activity profiles displayed by derivatives of imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , makes them important targets for the development of drugs with various therapeutic effects .
Eco-Friendly Synthesis: Environmental Impact
The push for eco-friendly synthesis methods has led to the development of new protocols for constructing the imidazo[1,2-a]pyridine core, aiming to reduce the ecological impact. This compound plays a role in these new synthetic approaches .
Direct Functionalization: Scaffold Construction
The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives. This compound is involved in the recent advances in radical reactions for direct functionalization through transition metal catalysis and metal-free methods .
Safety and Hazards
Future Directions
The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, is a focus of recent research, aiming to improve the ecological impact of the classical schemes . The search for environmentally benign synthetic strategies is a significant future direction .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine are GABA A receptors . These receptors play a crucial role in the functioning of the central nervous system. They are the chief inhibitory neurotransmitters in the mammalian central nervous system and contribute to a variety of physiological processes including sleep regulation, muscle relaxation, and anxiolytic effects .
Mode of Action
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine acts as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, the natural ligand for these receptors. By increasing the efficacy of GABA, it enhances the inhibitory effect of GABA on neuronal excitability, leading to the therapeutic effects .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of various cells. It affects the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism
Pharmacokinetics
Given its structural similarity to other imidazopyridines, it is likely to have good bioavailability and to be metabolized by the liver
Result of Action
The molecular and cellular effects of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine’s action are primarily related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it can reduce neuronal excitability. This can lead to a variety of effects, depending on the specific neurons and circuits involved .
Action Environment
The action, efficacy, and stability of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the patient, and genetic factors that can affect the expression and function of GABA A receptors and the metabolism of the drug
properties
IUPAC Name |
2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESNXXKQZZRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225976 | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine | |
CAS RN |
75007-86-2 | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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